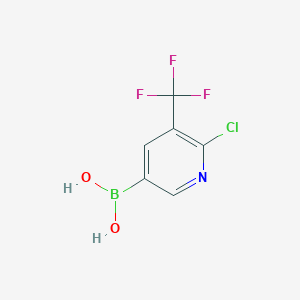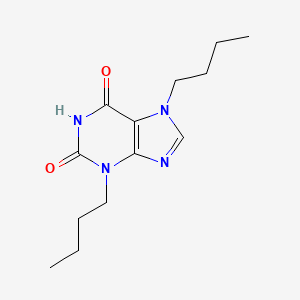
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound with the molecular weight of 264.33 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20N4O2/c1-3-5-7-16-9-14-11-10 (16)12 (18)15-13 (19)17 (11)8-6-4-2/h9H,3-8H2,1-2H3, (H,15,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications
Synthesis and Biological Activity
- Xanthene Derivatives as Antiasthmatic Agents : A study by Bhatia et al. (2016) focused on synthesizing xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, for antiasthmatic activity. These compounds were found to possess significant vasodilatory and antiasthmatic effects, with certain derivatives showing pronounced activity (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Synthesis Methods
New Synthesis Techniques : Khaliullin and Klen (2010) reported on new methods for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, providing an innovative approach to prepare these derivatives (Khaliullin & Klen, 2010).
Designing Anticancer Compounds : Hayallah (2017) designed and synthesized new purine-diones, including 3,7-dihydro-1H-purine-2,6-diones, demonstrating promising anticancer activity against human breast cancer cell lines (Hayallah, 2017).
Synthesis of Fused Purine-Diones : A study by Hesek and Rybár (1994) focused on synthesizing fused purine-2,6-diones, including compounds like 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine, indicating the versatility of these compounds in chemical synthesis (Hesek & Rybár, 1994).
Biosensing Applications : Pundir and Devi (2014) reviewed biosensing methods for xanthine determination, highlighting the significance of 3,7-dihydro-purine-2,6-dione in the diagnosis of metabolic disorders and food freshness (Pundir & Devi, 2014).
Novel Synthesis of Derivatives : Liu et al. (2010) synthesized novel 3,7-dihydro-purine-2,6-dione derivatives, expanding the structural diversity and potential biological applications of these compounds (Liu, Reddy, Barber, Ng, & Zhou, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,7-dibutylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-5-7-16-9-14-11-10(16)12(18)15-13(19)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXVIHJFHPNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)

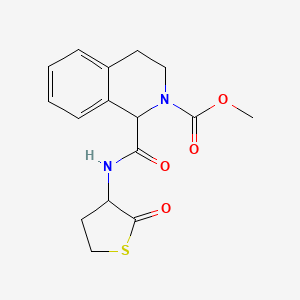
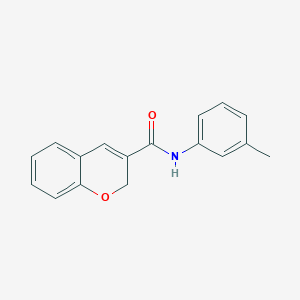

![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)

![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)
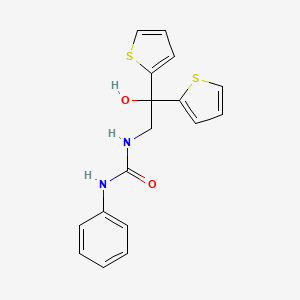
![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)
![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)
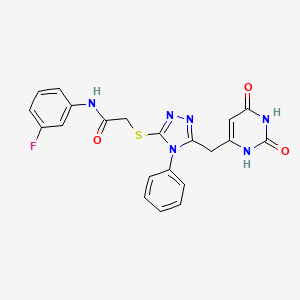
![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
